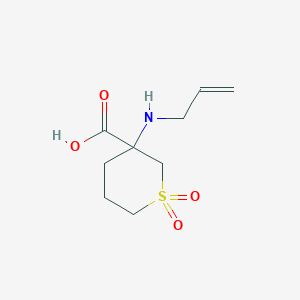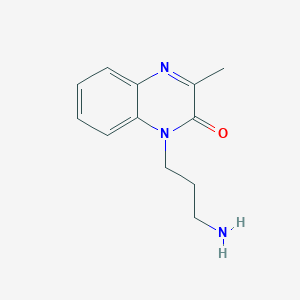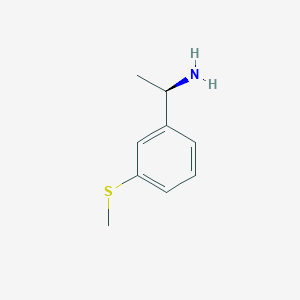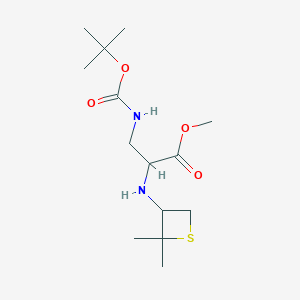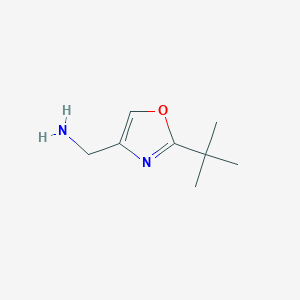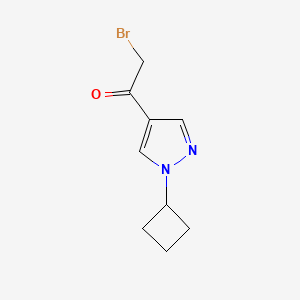
2-Bromo-1-(1-cyclobutyl-1H-pyrazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(1-cyclobutyl-1H-pyrazol-4-yl)ethanone is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a bromine atom, a cyclobutyl group, and a pyrazole ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1-cyclobutyl-1H-pyrazol-4-yl)ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place due to the handling of bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(1-cyclobutyl-1H-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethanone.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethanone.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
2-Bromo-1-(1-cyclobutyl-1H-pyrazol-4-yl)ethanone has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a building block for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(1-cyclobutyl-1H-pyrazol-4-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity to these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(1-Cyclobutyl-1H-pyrazol-4-yl)ethanone: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone: Contains a methyl group instead of a cyclobutyl group, affecting its steric and electronic properties.
2-Bromo-1-(1-tert-butyl-1H-pyrazol-4-yl)ethanone: Contains a tert-butyl group, which provides different steric hindrance and reactivity.
Uniqueness
2-Bromo-1-(1-cyclobutyl-1H-pyrazol-4-yl)ethanone is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for studying the effects of cyclobutyl substitution in pyrazole derivatives and for exploring new chemical reactivities and biological activities.
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-bromo-1-(1-cyclobutylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C9H11BrN2O/c10-4-9(13)7-5-11-12(6-7)8-2-1-3-8/h5-6,8H,1-4H2 |
InChI Key |
IMMVWXSGFQGBEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=C(C=N2)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


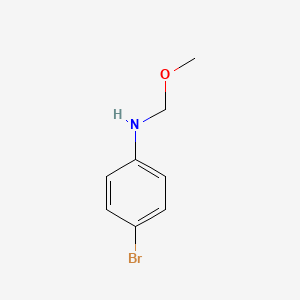
![Tert-butyl 4-[4-(methylamino)butanoyl]piperazine-1-carboxylate](/img/structure/B13018676.png)
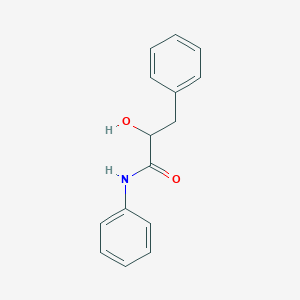
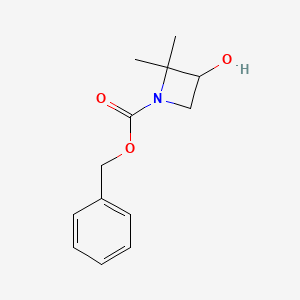
![Tert-butyl 2-oxa-6,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13018703.png)
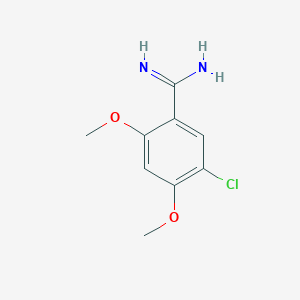
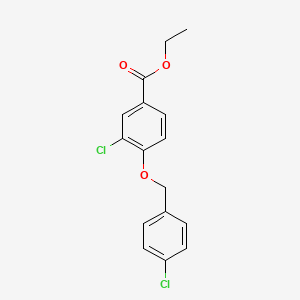
![5-Aminooctahydrocyclopenta[c]pyrrole-5-carboxylic acid dihydrochloride](/img/structure/B13018728.png)
![tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13018731.png)
